molecular formula C11H15N5O4 B193297 2'-Deoxy-2-methoxyadenosine CAS No. 24757-70-8

2'-Deoxy-2-methoxyadenosine

Cat. No.: B193297
CAS No.: 24757-70-8
M. Wt: 281.27 g/mol
InChI Key: HGRICISHTIAZJG-RRKCRQDMSA-N
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Description

2-Methoxy-2’-deoxyadenosine is an impurity in the synthesis of Cladribine, a substituted purine nucleoside with antileukemic activity.

Mechanism of Action

Target of Action

The primary target of 2’-Deoxy-2-methoxyadenosine is the enzyme adenosine deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface, where it interacts with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Deoxy-2-methoxyadenosine interacts with its target, ADA, by acting as a substrate for the enzyme . The compound’s interaction with ADA leads to the conversion of 2’-Deoxy-2-methoxyadenosine to 2’-Deoxy-2-methoxyinosine . This conversion is a crucial step in the termination of adenosine signaling .

Biochemical Pathways

The action of 2’-Deoxy-2-methoxyadenosine primarily affects the purine metabolism pathway . By acting as a substrate for ADA, it influences the conversion of adenosine to inosine, a critical step in purine metabolism . This interaction can have downstream effects on various cellular processes, including DNA synthesis and energy production.

Pharmacokinetics

It is known that the compound has thermal stability in phosphate buffer solutions and low reactivity with nucleophiles such as ammonia or methylamine .

Result of Action

The molecular and cellular effects of 2’-Deoxy-2-methoxyadenosine’s action are primarily related to its role in purine metabolism . By acting as a substrate for ADA, it can influence various cellular processes, including DNA synthesis and energy production .

Action Environment

The action, efficacy, and stability of 2’-Deoxy-2-methoxyadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability . Additionally, the presence of other molecules, such as nucleophiles, can influence the compound’s reactivity .

Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRICISHTIAZJG-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437626
Record name 2'-Deoxy-2-methoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24757-70-8
Record name 2-Methoxy-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2-methoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2'-Deoxy-2-methoxyadenosine incorporated into oligonucleotides, and what is the significance of this modification?

A1: The research article describes the synthesis of a phosphoramidite building block from this compound (referred to as 2'-deoxyspongosine in the study) []. This building block, specifically the 2-cyanoethyl phosphoramidite derivative (compound 14 in the paper), enables the incorporation of this compound into oligonucleotides during solid-phase synthesis []. This modification is significant because it allows researchers to investigate the impact of this compound on oligonucleotide properties, such as thermal stability and base pairing preferences (Watson-Crick vs. Hoogsteen) [].

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